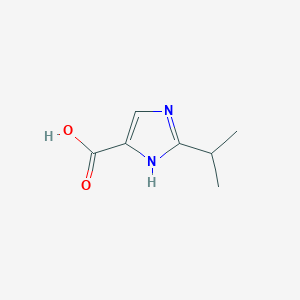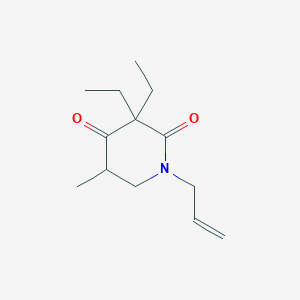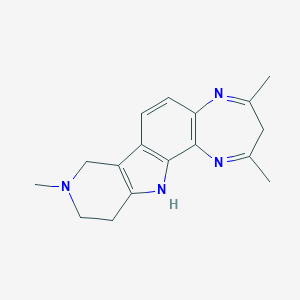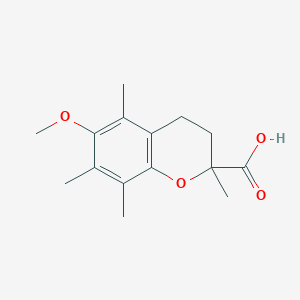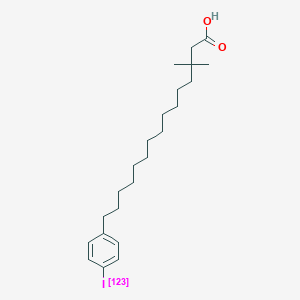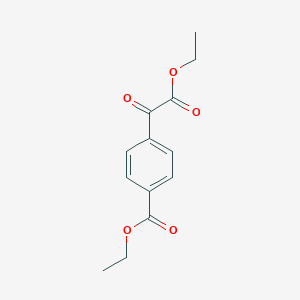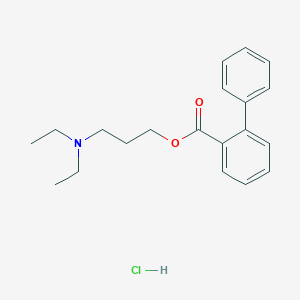
3-Diethylamino-1-propanol 2-phenylbenzoate
描述
3-Diethylamino-1-propanol 2-phenylbenzoate, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is a colorless, oily liquid with a slightly sweet odor and is used to repel a wide variety of insects, including mosquitoes, ticks, fleas, and flies.
作用机制
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect carbon dioxide and other chemicals that are commonly emitted by humans and animals. DEET may also interfere with the insect's sense of smell, making it difficult for them to locate their hosts.
生化和生理效应
DEET has been shown to have low toxicity in humans and animals. However, some studies have suggested that DEET may have neurotoxic effects on the central nervous system. It has also been shown to have potential for causing skin irritation and allergic reactions in some individuals.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it an ideal tool for studying the sensory mechanisms of insects. However, its potential for neurotoxicity and skin irritation requires careful handling and use.
未来方向
There is still much to learn about the mechanism of action of DEET and its potential effects on human health and the environment. Future research may focus on developing safer and more effective insect repellents, as well as understanding the impact of DEET on non-target organisms and the environment. Additionally, research may explore the potential use of DEET in other applications, such as in the development of new drugs or as a tool for studying insect behavior and physiology.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness against a wide range of insects. Its mechanism of action is not fully understood, but it is believed to interfere with the insect's ability to detect carbon dioxide and other chemicals emitted by humans and animals. While DEET has low toxicity in humans and animals, it may have neurotoxic effects on the central nervous system and potential for causing skin irritation and allergic reactions. Future research may focus on developing safer and more effective insect repellents and understanding the impact of DEET on the environment and non-target organisms.
科学研究应用
DEET has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. DEET is also effective against ticks that transmit Lyme disease and Rocky Mountain spotted fever.
属性
IUPAC Name |
3-(diethylamino)propyl 2-phenylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-10-16-23-20(22)19-14-9-8-13-18(19)17-11-6-5-7-12-17;/h5-9,11-14H,3-4,10,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVBDRQQTKYOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1=CC=CC=C1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908003 | |
| Record name | 3-(Diethylamino)propyl [1,1'-biphenyl]-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylamino-1-propanol 2-phenylbenzoate | |
CAS RN |
102698-88-4 | |
| Record name | 3-Diethylamino-1-propanol 2-phenylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102698884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylamino)propyl [1,1'-biphenyl]-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
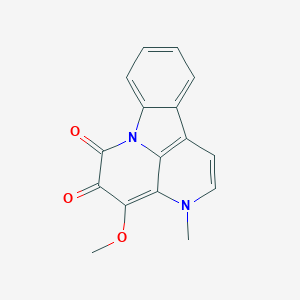
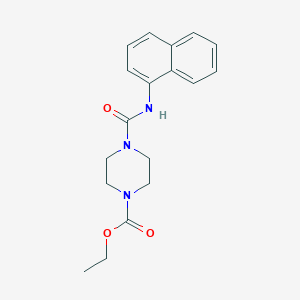
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)



